(3S,4S)-3-ethyl-1-methylpiperidin-4-amine
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Overview
Description
(3S,4S)-3-ethyl-1-methylpiperidin-4-amine is a chiral piperidine derivative Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-ethyl-1-methylpiperidin-4-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-ethyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,4S)-3-ethyl-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a chiral intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (3S,4S)-3-ethyl-1-methylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with these targets, potentially leading to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-ethyl-1-methylpiperidin-4-amine: Unique due to its specific stereochemistry and functional groups.
(3R,4R)-3-ethyl-1-methylpiperidin-4-amine: The enantiomer of the compound, with different biological activity.
(3S,4S)-3-methyl-1-ethylpiperidin-4-amine: Similar structure but with different positioning of the ethyl and methyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to distinct interactions with biological targets and different chemical reactivity compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3S,4S)-3-ethyl-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-3-7-6-10(2)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
IIBJSSXWRVFQHK-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@H]1N)C |
Canonical SMILES |
CCC1CN(CCC1N)C |
Origin of Product |
United States |
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